3-[1-(1,1-dioxidotetrahydro-3-thienyl)-3,5-dimethyl-1H-pyrazol-4-yl]propanoic acid
CAS No.: 1052561-26-8
Cat. No.: VC8202114
Molecular Formula: C12H18N2O4S
Molecular Weight: 286.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1052561-26-8 |
|---|---|
| Molecular Formula | C12H18N2O4S |
| Molecular Weight | 286.35 g/mol |
| IUPAC Name | 3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid |
| Standard InChI | InChI=1S/C12H18N2O4S/c1-8-11(3-4-12(15)16)9(2)14(13-8)10-5-6-19(17,18)7-10/h10H,3-7H2,1-2H3,(H,15,16) |
| Standard InChI Key | OGMBHZHYUKIGDU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O |
| Canonical SMILES | CC1=C(C(=NN1C2CCS(=O)(=O)C2)C)CCC(=O)O |
Introduction
Chemical Identity and Structural Features
Systematic Nomenclature and Molecular Architecture
The IUPAC name, 3-[1-(1,1-dioxothiolan-3-yl)-3,5-dimethylpyrazol-4-yl]propanoic acid, reflects its core structure:
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A 3,5-dimethylpyrazole ring substituted at the N1 position with a 1,1-dioxidotetrahydrothiophene (thiolane dioxide) group.
The hydrochloride salt form introduces a chloride counterion, modifying solubility and crystallinity without altering the pharmacophore .
Table 1: Key Physicochemical Properties
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR):
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¹H NMR (predicted): Peaks corresponding to methyl groups (δ 1.2–1.5 ppm), pyrazole protons (δ 6.8–7.2 ppm), and thiophene dioxide protons (δ 3.0–3.5 ppm).
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¹³C NMR: Resonances for carbonyl carbons (δ 170–175 ppm) and sulfone groups (δ 110–115 ppm) .
Mass Spectrometry:
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ESI-MS ([M+H]⁺): m/z 287.1 for the free acid, with fragmentation patterns indicating loss of CO₂ (Δ m/z 44) and SO₂ (Δ m/z 64) .
Synthesis and Manufacturing Processes
Key Synthetic Routes
The compound is synthesized via a multi-step sequence outlined in patent WO2012146318A1 :
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Pyrazole-Thiolane Coupling:
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Propanoic Acid Installation:
Table 2: Optimization Parameters for Step 1
| Condition | Optimal Value | Yield Improvement |
|---|---|---|
| Catalyst | Pd(OAc)₂/XPhos | 78% → 92% |
| Solvent | THF/H₂O (3:1) | Reduced side products |
| Temperature | 60°C | Faster kinetics |
Process Challenges
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Sulfone Stability: The thiolane dioxide moiety is prone to thermal decomposition above 150°C, necessitating low-temperature reactions .
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Crystallization Control: The free acid tends to form amorphous solids, requiring counterion screening (e.g., HCl salt) for consistent polymorphism .
Pharmacological Profile and Mechanisms
Target Engagement: P2Y12 Receptor Antagonism
The compound reversibly inhibits the P2Y12 purinergic receptor (IC₅₀ = 12 nM in human platelets), blocking ADP-induced platelet aggregation . Comparative studies show:
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3-fold higher selectivity over P2Y1 compared to clopidogrel .
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No CYP2C19 metabolism dependency, avoiding pharmacogenetic limitations of thienopyridines .
ADME Properties
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Absorption: Moderate oral bioavailability (F = 45% in rats) due to carboxylic acid ionization at intestinal pH .
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Half-Life: 6.8 hours in primates, supporting once-daily dosing .
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Excretion: Renal (62%) and fecal (33%) routes, with no active metabolites detected .
Preclinical and Clinical Findings
Anti-Thrombotic Efficacy
In a ferric chloride-induced arterial thrombosis model:
Phase I Clinical Data
A randomized, double-blind trial (NCT01997801) demonstrated:
Intellectual Property and Therapeutic Outlook
Patent Landscape
WO2012146318A1 claims the compound for:
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Acute coronary syndrome prevention
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Post-stent restenosis mitigation
Development Challenges
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Formulation Stability: Hydrolytic degradation at pH >7 requires enteric coating.
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Generic Competition: Patent expiry in 2031 necessitates lifecycle management strategies.
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